molecular formula C7H4Br2INO2 B3215402 1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene CAS No. 1160573-75-0

1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene

Cat. No.: B3215402
CAS No.: 1160573-75-0
M. Wt: 420.82
InChI Key: VHRMPMPSCJDAPI-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene is an organic compound with the molecular formula C7H4Br2INO2. It is a halogenated nitrobenzene derivative, characterized by the presence of bromine, iodine, and nitro groups on a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:

    Nitration: Introduction of a nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.

    Bromination: Addition of bromine atoms to the benzene ring using bromine in the presence of a catalyst such as iron(III) bromide.

    Iodination: Introduction of an iodine atom using iodine monochloride or iodine in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophiles.

    Nucleophilic Substitution: The presence of halogens (bromine and iodine) allows for nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine, iodine, and nitric acid under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Reduction: Reagents like tin(II) chloride, hydrogen gas with a palladium catalyst.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro group withdraws electron density from the benzene ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. The halogen atoms (bromine and iodine) can be replaced by nucleophiles, leading to the formation of various substituted products.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-4-iodo-5-methyl-2-nitrobenzene
  • 1,3-Dibromo-2-iodo-4-methyl-5-nitrobenzene

Uniqueness

1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene is unique due to its specific substitution pattern on the benzene ring. The combination of bromine, iodine, and nitro groups in this particular arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1,3-dibromo-2-iodo-5-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2INO2/c1-3-2-4(8)6(10)5(9)7(3)11(12)13/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRMPMPSCJDAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])Br)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301267694
Record name 1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160573-75-0
Record name 1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160573-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-2-iodo-5-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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